Omeprazole 13CD3

Übersicht

Beschreibung

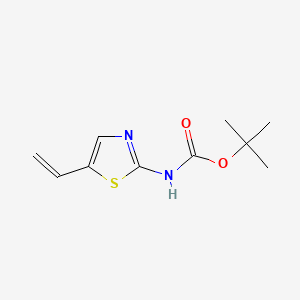

Omeprazole 13CD3 is a stable isotope labeled version of the proton pump inhibitor, Omeprazole . It is used in medical research and clinical studies to investigate the pharmacokinetics and metabolism of the drug in vivo . Omeprazole is used to treat certain conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .

Synthesis Analysis

The synthesis of Omeprazole involves the oxidizing of omeprazole sulfide to (S)-omeprazole catalyzed by environmentally friendly catalyst soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions .Molecular Structure Analysis

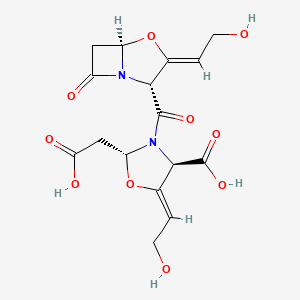

The molecular formula of Omeprazole 13CD3 is C16^13C H16D3N3O3S . The molecular weight is 349.4 .Chemical Reactions Analysis

Omeprazole-13C,D3 is a 13C-labeled and deuterium labeled Omeprazole . It works by blocking gastric acid production .Physical And Chemical Properties Analysis

The molecular formula of Omeprazole 13CD3 is C16^13C H16D3N3O3S . The molecular weight is 349.4 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Formulation Studies

Omeprazole 13CD3 is used in the design and development of solid dosage forms. The release kinetics of Omeprazole from these forms have been investigated. These formulations were examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8). The results were compared with those of the well-known brand product Losec® .

Thermal Analysis Techniques

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) tests were conducted to examine the release kinetics of the various dosage forms of Omeprazole 13CD3. These tests provide explanations based on the interactions between the excipients and the active substance .

Analytical Method Development

Omeprazole-13C,D3 can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Omeprazole .

Reference Standards

Omeprazole-13C,D3 is supplied with detailed characterization data compliant with regulatory guidelines. It serves as a reference standard in pharmaceutical research .

Parasitology

Studies have been conducted on the influence of Omeprazole on the glycolysis of Giardia trophozoites. This research has characterized the morphological effect caused by this drug on the parasite .

Wirkmechanismus

Target of Action

Omeprazole 13CD3, also known as Omeprazole-13CD3, is a proton pump inhibitor (PPI) primarily targeting the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This system is responsible for the final step in the production of gastric acid, making it a crucial target for managing conditions related to acid secretion .

Mode of Action

Omeprazole 13CD3 acts by selectively and irreversibly inhibiting the H+/K+ ATPase system . This inhibition suppresses stomach acid secretion, both basal and stimulated, thereby reducing the overall acidity within the stomach . It’s worth noting that Omeprazole shows competitive inhibition of CYP2C19 activity .

Biochemical Pathways

The primary biochemical pathway affected by Omeprazole 13CD3 is the gastric acid secretion pathway. By inhibiting the H+/K+ ATPase system, Omeprazole 13CD3 effectively reduces the production of gastric acid . This has downstream effects on the digestive process and the overall pH balance within the stomach.

Pharmacokinetics

Omeprazole 13CD3 is rapidly absorbed and primarily metabolized in the liver via CYP2C19 and to a lesser extent via CYP3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . After administration, negligible amounts of unchanged drug are excreted in urine . The bioavailability of Omeprazole is reported to be between 35-76% .

Result of Action

The primary result of Omeprazole 13CD3’s action is the reduction of gastric acid secretion. This leads to a decrease in gastric acidity, which can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . It is used to treat conditions such as heartburn, gastric acid hypersecretion, gastroesophageal reflux disease (GERD), and peptic ulcer disease .

Action Environment

The action, efficacy, and stability of Omeprazole 13CD3 can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and consequently the effectiveness of the drug . Additionally, genetic factors such as polymorphisms in the CYP2C19 gene can affect the metabolism of Omeprazole 13CD3, potentially influencing its efficacy .

Safety and Hazards

Omeprazole can cause kidney problems. Tell your doctor if you are urinating less than usual, or if you have blood in your urine . Diarrhea may be a sign of a new infection. Call your doctor if you have diarrhea that is watery or has blood in it . Omeprazole may cause a serious type of allergic reaction when used in patients with conditions treated with antibiotics .

Eigenschaften

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omeprazole 13CD3 | |

CAS RN |

1261395-28-1 | |

| Record name | 1261395-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)

![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)